molecular formula C21H13F2N3O3 B2698333 3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-33-5

3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2698333
CAS No.: 946224-33-5
M. Wt: 393.35
InChI Key: GCKZFOVSSKOERL-UHFFFAOYSA-N
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Description

3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsCatalysts such as palladium and gold, along with reagents like phosphoric acid, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for commercial applications, requiring careful control of reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting amides to amines.

    Substitution: Aromatic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the structure enhance its binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. The compound may also interfere with key signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its stability, bioavailability, and binding affinity. These properties make it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O3/c22-13-7-2-1-6-12(13)20(27)26-18-17-16(10-5-11-24-17)29-19(18)21(28)25-15-9-4-3-8-14(15)23/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKZFOVSSKOERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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